2-(2-Hydroxyethyl)tetralin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-4,10,13H,5-8H2 |
InChI Key |
CJNRGDIAIBFJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CCO |
Origin of Product |
United States |
Significance in Organic Synthesis and Chemical Research
The importance of 2-(2-Hydroxyethyl)tetralin-1-one in the scientific community stems from its role as a precursor in the synthesis of a variety of organic molecules. The tetralone scaffold itself is a crucial structural motif found in numerous natural products and pharmacologically active compounds. ingentaconnect.comeurekaselect.comresearchgate.netresearchgate.net The presence of the reactive hydroxyethyl (B10761427) side chain on the tetralone ring provides a convenient handle for further chemical modifications, allowing chemists to introduce diverse functionalities and build intricate molecular frameworks.
The dual reactivity of the ketone and alcohol functional groups allows for a wide range of chemical transformations. The ketone can undergo reactions such as reduction, condensation, and alpha-functionalization, while the primary alcohol can be oxidized, esterified, or converted into other functional groups. This versatility makes this compound a sought-after starting material in the development of novel synthetic methodologies and the total synthesis of complex target molecules.
Historical Context of Tetralone Chemistry in Synthetic Methodologies
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.com This process is instrumental in devising a viable forward synthetic plan.
Disconnection Strategies for Tetralone Scaffolds
The tetralone scaffold, a bicyclic system consisting of a fused benzene (B151609) ring and a cyclohexanone (B45756) ring, presents several strategic bonds for disconnection. A primary and effective approach is the intramolecular Friedel-Crafts acylation. acs.org This strategy involves disconnecting the bond between the aromatic ring and the carbonyl carbon, leading back to a phenyl-substituted butanoic acid derivative. acs.org In the forward synthesis, this precursor can be cyclized in the presence of a strong acid to form the tetralone ring. acs.org
Another powerful strategy involves analyzing the bond network of the polycyclic system to identify strategic disconnections. nih.gov This can involve cleaving a single strategic bond or a two-bond disconnection to simplify the structure to a more manageable fused precursor. nih.gov For complex polycyclic structures containing a tetralone motif, disconnection of rings that are centrally located or embedded within the skeleton is often a preferred starting point. scripps.edu
Key disconnection approaches for tetralone scaffolds are summarized in the table below:
| Disconnection Strategy | Precursor Type | Key Reaction in Forward Synthesis |
| Intramolecular Friedel-Crafts Acylation | Phenyl-substituted butanoic acid | Acid-catalyzed cyclization |
| Bond-Network Analysis (Single Bond) | Bridged precursor | Ring-forming reaction |
| Bond-Network Analysis (Two-Bond) | Fused precursor | Cycloaddition or annulation |
Functional Group Interconversions in Target-Oriented Synthesis
Functional group interconversions (FGIs) are crucial for manipulating the reactivity of molecules and facilitating desired bond formations or disconnections. numberanalytics.comnumberanalytics.com In the context of synthesizing this compound, FGIs play a pivotal role in both the construction of the tetralone core and the introduction of the side chain.
For instance, a carbonyl group can be introduced through the oxidation of an alcohol, or an alcohol can be formed by the reduction of a ketone. numberanalytics.com These transformations are fundamental in organic synthesis. solubilityofthings.com The conversion of a carboxylic acid to an ester or an amide are other common and essential FGIs. solubilityofthings.com In a retrosynthetic sense, a target functional group can be mentally converted into a precursor functional group that might be more conducive to a particular disconnection strategy. numberanalytics.com For example, an alkene can be seen as a precursor to an alcohol via a hydration reaction, or an alkyne can be reduced to form a cis-alkene using a Lindlar catalyst. youtube.com
Common functional group interconversions relevant to tetralone synthesis are outlined below:
| Transformation | Reagents/Conditions |
| Alcohol to Ketone/Aldehyde | Oxidation (e.g., PCC, Swern, DMP) |
| Ketone/Aldehyde to Alcohol | Reduction (e.g., NaBH4, LiAlH4) |
| Carboxylic Acid to Ester | Fischer Esterification (Acid, Alcohol) |
| Alkyne to cis-Alkene | Lindlar Catalyst, H2 |
| Alkyl Halide to Alcohol | Nucleophilic Substitution (e.g., NaOH) |
Direct Synthesis and Derivatization Routes
The direct synthesis of this compound and its analogs relies on established reactions for building the tetralone framework and for attaching substituents to it.
Carbonyl Transformations in Tetralone Synthesis
The reactivity of the carbonyl group in the tetralone ring system is central to many synthetic strategies. One of the most common methods for forming the tetralone ring itself is through an intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid or its acid chloride. acs.orgresearchgate.net This electrophilic aromatic substitution reaction efficiently constructs the six-membered ketone ring fused to the aromatic nucleus. acs.org
Alternatively, a one-pot acylation-cycloalkylation process has been developed for the synthesis of 2-tetralones. This method involves the reaction of a 1-alkene with a substituted phenylacetic acid in the presence of trifluoroacetic anhydride (B1165640) and phosphoric acid, offering a cleaner approach by avoiding harsher reagents like thionyl chloride and aluminum trichloride. nih.gov
Alkylation and Acylation Reactions on Tetralone Ring Systems
Once the tetralone scaffold is in place, further functionalization can be achieved through alkylation and acylation reactions. The Friedel-Crafts reaction is a cornerstone for introducing alkyl and acyl groups onto the aromatic ring of the tetralone. libretexts.orgfiveable.me Friedel-Crafts alkylation involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, this reaction can be prone to rearrangements and multiple substitutions. fiveable.me
Friedel-Crafts acylation, on the other hand, is generally more reliable. fiveable.me It involves the reaction of the tetralone with an acyl halide or anhydride in the presence of a Lewis acid. libretexts.org The resulting acylated tetralone is deactivated towards further substitution, preventing multiple additions. libretexts.org
In an alternative approach to functionalization, a tetralin can be acetylated to produce an acetyltetralin, which can then be converted to an oxime. A subsequent Beckmann rearrangement can yield an acetamidotetralin, which can then be selectively oxidized to an acetamido-1-tetralone. orgsyn.org
Incorporation of Hydroxyethyl (B10761427) Moieties via Targeted Reactions
The introduction of the 2-hydroxyethyl group at the C2 position of the tetralone ring is a key step in the synthesis of the target molecule. This can be achieved through several methods. One common approach is the alkylation of a pre-formed tetralone enolate with a suitable two-carbon electrophile containing a protected hydroxyl group, such as 2-(benzyloxy)ethyl bromide. The protecting group can then be removed in a subsequent step to reveal the desired hydroxyethyl moiety.
Another strategy involves the reaction of the tetralone with an organometallic reagent. For instance, a Reformatsky-type reaction with ethyl bromoacetate (B1195939) followed by reduction of the resulting ester would yield the 2-(2-hydroxyethyl) side chain. Alternatively, direct reaction with ethylene (B1197577) oxide, a highly reactive electrophile, could potentially introduce the hydroxyethyl group, although this reaction can be challenging to control.
A different synthetic route involves starting with a molecule that already contains the hydroxyethyl fragment. For example, a suitably substituted phenylacetic acid derivative bearing the protected hydroxyethyl group could be used in a one-pot acylation-cycloalkylation reaction to directly form the desired functionalized tetralone. nih.gov
Cyclization Reactions for Tetralin Ring Formation
The construction of the core tetralin ring is a critical step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to efficiently form this bicyclic system.
Friedel-Crafts Cyclizations in Tetralone Synthesis
The intramolecular Friedel-Crafts reaction is a cornerstone of tetralone synthesis. This reaction typically involves the cyclization of a phenyl-substituted carboxylic acid or its derivative, such as an acid chloride, onto the aromatic ring in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org For instance, 4-phenylbutanoic acid can be cyclized to form 1-tetralone (B52770) using catalysts like polyphosphoric acid or methanesulfonic acid. wikipedia.org This method is a robust and widely used approach for creating the fundamental tetralone skeleton.
More advanced strategies involve cascade reactions that incorporate a Friedel-Crafts cyclization. For example, a cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters provides an efficient route to tetralone derivatives. rsc.org Additionally, Brønsted acid-mediated cyclizations of siloxyalkynes with arenes can afford substituted tetralones. organic-chemistry.org Photocatalysis has also emerged as a tool for intramolecular arene alkylation, leading to fused, partially saturated cores like tetralones. organic-chemistry.org
Cascade Reactions for 2-Functionalized Tetralin Skeletons (e.g., Prins/Friedel-Crafts)
Cascade reactions, which form multiple bonds in a single operation, offer an atom-economical and direct pathway to complex molecules. beilstein-journals.org A notable example is the Prins/Friedel-Crafts cascade for the synthesis of 2-functionalized tetralins. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnih.gov This strategy often begins with the treatment of a starting material like a 2-(2-vinylphenyl)acetaldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnih.gov This initiates an intramolecular Prins reaction, generating a benzylic carbenium ion intermediate. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnih.gov This reactive intermediate is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation, leading to the formation of 4-aryl-tetralin-2-ols. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnih.gov
This method has proven to be quite versatile, allowing for variations in both the benzene ring and the side chain of the starting material. beilstein-journals.org The reaction conditions can be optimized to control the diastereoselectivity of the product. beilstein-archives.org Another innovative cascade approach involves a nitrogen deletion/Diels-Alder reaction of isoindolines with dienophiles to synthesize substituted tetralins. acs.orgnih.gov
Oxidation and Reduction Strategies in Tetralone Chemistry
Oxidation and reduction reactions are fundamental tools for manipulating the functionality of the tetralone core, particularly for introducing or modifying hydroxyl and carbonyl groups.
The selective oxidation of tetralin to 1-tetralone can be achieved using various oxidizing agents. rsc.org For example, the air oxidation of 1,2,3,4-tetrahydronaphthalene, catalyzed by heavy metal ions, proceeds through a hydroperoxide intermediate to yield a mixture of 1-tetralol and 1-tetralone. wikipedia.org More selective methods, such as the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid, can achieve high regioselectivity and good yields of α-tetralones from tetrahydronaphthalenes. acs.org
The reduction of the keto group in 1-tetralone to a hydroxyl group is a common transformation. wikipedia.org This can be accomplished using various reducing agents. For instance, reduction with lithium in liquid ammonia (B1221849) (a Birch reduction) can lead to 1,2,3,4-tetrahydronaphthalene, while modified conditions with the addition of aqueous ammonium (B1175870) chloride after ammonia evaporation yield 1-tetralol. wikipedia.org Reduction with calcium in liquid ammonia at low temperatures also affords 1-tetralol in high yield. wikipedia.org Biocatalytic reductions using fungal strains have also been explored for the enantioselective reduction of tetralones to chiral tetralols. nih.gov
The interplay between oxidation and reduction is crucial in dynamic kinetic resolution processes. In some microbial transformations, a tetralone is reduced to an alcohol, which is then selectively oxidized back to the ketone, allowing for the isolation of a specific enantiomer of the alcohol in high purity. nih.gov
Stereoselective Synthesis of this compound Analogues
The biological activity of tetralin-based compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Synthetic Approaches to Chiral Tetralols
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. youtube.comyoutube.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.comyoutube.com
One powerful method for the asymmetric synthesis of chiral alcohols is the Noyori-Ikariya asymmetric transfer hydrogenation (ATH). nih.gov This technique, often employing ruthenium(II) catalysts, can be used in dynamic kinetic resolution (DKR) processes to convert a racemic mixture of a ketone into a single enantiomer of the corresponding alcohol with high diastereo- and enantioselectivity. nih.gov For example, the ATH of a non-symmetric CF₃-substituted 1,3-diketone can lead to the formation of a diastereo- and enantiopure 1,3-diol in a one-pot reaction. nih.gov By modifying the reaction conditions, it is possible to isolate mono-reduced alcohols, such as (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone, in high enantiomeric excess. nih.gov
Another approach involves the asymmetric reduction of a racemic tetralone using a chiral reducing agent. This can produce a mixture of diastereomeric alcohols, which can then be separated. The desired alcohol enantiomer can be obtained, while the undesired one can be oxidized back to the tetralone and recycled, a process known as racemization. google.com
Biocatalysis also offers a green and efficient route to chiral tetralols. The use of whole-cell microorganisms, such as filamentous fungi, can achieve the enantiospecific reduction of tetralones. nih.gov The enantiomeric purity of the resulting alcohol can be influenced by the reaction time, as some organisms can selectively oxidize one enantiomer of the alcohol back to the ketone. nih.gov
Reaction Mechanisms and Chemical Reactivity of 2 2 Hydroxyethyl Tetralin 1 One and Its Precursors/derivatives
Mechanistic Studies of Tetralone Formation
One illustrative example is the synthesis of (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone, which begins with 2-trifluoroacetyl-1-tetralone. nih.gov This precursor undergoes a Noyori-Ikariya asymmetric transfer hydrogenation, a type of dynamic kinetic resolution (DKR). nih.gov In this process, a ruthenium(II) catalyst facilitates the stereoconvergent synthesis of the secondary alcohol. nih.gov The reaction proceeds under mild conditions, and the resulting mono-reduced alcohol can be isolated with high diastereomeric and enantiomeric purity after purification. nih.gov
The general mechanism for the formation of the tetralone ring itself often involves an intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative. This reaction is typically acid-catalyzed, with the strong acid activating the carboxylic acid to form an acylium ion. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to form the six-membered ketone ring of the tetralone. The specific substituents on the aromatic ring and the side chain can influence the regioselectivity and efficiency of this cyclization.
Reaction Pathways Involving the Carbonyl Group
The carbonyl group at the 1-position of 2-(2-Hydroxyethyl)tetralin-1-one is a primary site of reactivity. As with other ketones, this group is electrophilic at the carbon atom and nucleophilic at the oxygen atom. youtube.com This dual character allows for a variety of transformations.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. libretexts.org This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from sodium borohydride), and enolates. thermofisher.com Aldehydes and ketones typically undergo nucleophilic addition rather than substitution because they lack a suitable leaving group. libretexts.org
Reduction: The carbonyl group can be reduced to a secondary alcohol. This is a common reaction for tetralones and can be achieved using various reducing agents. For instance, the asymmetric reduction of a racemic tetralone derivative has been demonstrated using a chiral reagent to produce a mixture of cis and trans alcohols. google.com
Enolate Formation and α-Substitution: The presence of α-hydrogens (on the C2 carbon) allows for the formation of an enolate ion in the presence of a suitable base. wikipedia.org This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the α-position. wikipedia.org This is a key strategy for introducing substituents at the C2 position of the tetralone ring. The acidity of these α-hydrogens is enhanced by the adjacent carbonyl group. wikipedia.org
The following table summarizes some key reactions involving the carbonyl group of tetralones:
| Reaction Type | Reagents | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Alkyl-1-tetralone |
| Aldol Condensation | Aldehyde/Ketone, Acid/Base | α,β-Unsaturated Ketone |
Hydroxylation Mechanisms in Tetralin and Tetralone Derivatives
Hydroxylation, the introduction of a hydroxyl group, is a significant transformation for tetralin and tetralone derivatives. This can occur at either the aliphatic or aromatic parts of the molecule.
Enzymatic hydroxylation of 1-tetralone (B52770) derivatives has been achieved using mutants of cytochrome P450-BM3. nih.gov This C-H activating oxidative hydroxylation exhibits high regio- and enantioselectivity. nih.gov In the case of tetralin, hydroxylation in rat-liver homogenates has been shown to proceed via a tetralin hydroperoxide intermediate. thermofisher.com
The oxidation of tetralin can also be achieved using heterogeneous catalysts, such as copper and chromium complexes, to yield a mixture of tetralone and tetralol. google.com The reaction is thought to proceed through a radical mechanism, with the formation of a tetralin hydroperoxide as a key intermediate.
Electrophilic and Nucleophilic Character of Key Intermediates
The synthesis and reactivity of this compound involve various intermediates with distinct electrophilic or nucleophilic characteristics.
Electrophilic Intermediates:
Acylium Ions: As mentioned in the context of tetralone formation via Friedel-Crafts acylation, acylium ions (R-C≡O+) are potent electrophiles that readily react with aromatic rings.
Carbocations: In certain reactions, such as acid-catalyzed additions to the double bond of an enol, a carbocation intermediate can be formed. wikipedia.org The stability of this carbocation is influenced by the substitution pattern, with more substituted carbocations being more stable. youtube.com The Wheland intermediate in electrophilic aromatic substitution is a resonance-stabilized carbocation. lumenlearning.com
Carbonyl Carbon: The carbon atom of the carbonyl group in the tetralone ring is inherently electrophilic due to the polarization of the C=O bond. youtube.com
Nucleophilic Intermediates:
Enolates: The deprotonation of the α-carbon of the tetralone creates a nucleophilic enolate ion. wikipedia.org This is a key intermediate for introducing substituents at the 2-position.
Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound has lone pairs of electrons and can act as a nucleophile in certain reactions, such as etherification.
Aromatic Ring: The benzene (B151609) ring of the tetralone system is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions.
The interplay between these nucleophilic and electrophilic species governs the vast majority of the chemical transformations that this compound and its precursors can undergo.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(2-Hydroxyethyl)tetralin-1-one displays characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone in the tetralin ring. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3050 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic |
| ~1680 (strong) | C=O stretch | Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Alcohol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a successful crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the tetralin ring and the orientation of the hydroxyethyl (B10761427) side chain in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, can be elucidated.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight of 190.24 g/mol .
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the molecule. Common fragmentation pathways for this compound might include the loss of a water molecule from the hydroxyl group, cleavage of the hydroxyethyl side chain, and characteristic fragmentations of the tetralin ring system.
Computational Chemistry and Theoretical Studies of 2 2 Hydroxyethyl Tetralin 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. scirp.org This method is frequently employed to investigate the electronic structure and properties of organic molecules. A typical DFT study involves selecting a functional (like B3LYP or PBE0) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation for the molecule. icm.edu.plnih.govmdpi.com
The first step in a computational study is typically geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like 2-(2-Hydroxyethyl)tetralin-1-one, which has a rotatable hydroxyethyl (B10761427) side chain, conformational analysis is crucial. This involves exploring different spatial orientations (conformers) of the side chain relative to the tetralin-1-one core to find the global minimum energy structure. nih.gov
The cyclohexanone (B45756) ring of the tetralin core is expected to adopt a half-boat or envelope conformation. nih.gov In a related compound, (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone, the cyclohexanone ring was found to have a half-boat conformation where five atoms are nearly coplanar. nih.gov For this compound, the orientation of the hydroxyethyl group will be influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.
A full geometry optimization using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. icm.edu.pl
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is illustrative of typical data obtained from DFT calculations and is not based on a published study of this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-O (hydroxyl) | ~1.43 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-C-C (alicyclic) | ~110-115° |
| C-C=O | ~120° |
The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. icm.edu.pl
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group and the fused benzene (B151609) ring. A smaller HOMO-LUMO gap suggests higher reactivity. In a study of the similar 4-((2-hydroxyethyl)imino)naphthalen-1(4H)-one, the HOMO and LUMO energies were calculated, providing insight into the electronic transitions and charge transfer possibilities within the molecule. icm.edu.pl
Table 2: Frontier Molecular Orbital Energies (Illustrative) This table illustrates the kind of data generated in a DFT study.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, the MEP map would show a region of strong negative potential (red) around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydroxyl proton would be a site of positive potential (blue), indicating its electrophilic character. The aromatic ring would show a mix of negative potential (above and below the plane of the ring) and neutral potential. icm.edu.plresearchgate.net Such maps are invaluable for understanding intermolecular interactions and chemical reactivity. researchgate.net
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing the theoretical and experimental spectra helps to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net
For this compound, key vibrational modes would include:
O-H stretch: A broad band typically in the 3200-3500 cm⁻¹ region. nih.gov
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. scirp.org
C=O stretch: A strong, sharp band around 1680 cm⁻¹, characteristic of the α-tetralone carbonyl group. icm.edu.pl
C-O stretch: Associated with the hydroxyl group, typically found in the 1000-1250 cm⁻¹ range. icm.edu.pl
C=C stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. nih.gov
Calculated frequencies are often systematically scaled to correct for approximations in the computational method and for the fact that calculations are typically performed on isolated molecules in the gas phase, while experiments are done on solids or liquids. nih.gov
Studies of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.govrsc.org For this compound, the most significant non-covalent interaction in a condensed phase would be intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. nih.gov
In addition to strong O-H···O hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a role in stabilizing the crystal structure. nih.gov Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, revealing their nature (attractive or repulsive) and strength. nih.govnsf.gov
Theoretical Predictions of Chemical Reactivity
Local reactivity is often analyzed using Fukui functions. These functions identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For this compound, the Fukui functions would likely confirm that the carbonyl oxygen is a primary site for electrophilic attack, while the carbonyl carbon and the aromatic ring positions would be susceptible to nucleophilic attack.
Chemical Transformations and Derivative Chemistry of 2 2 Hydroxyethyl Tetralin 1 One
Modification of the Hydroxyl Group
The primary hydroxyl group in the 2-(2-hydroxyethyl) side chain is a versatile handle for various chemical modifications, including etherification, esterification, and oxidation. These transformations allow for the introduction of diverse functionalities and the synthesis of new derivatives with potentially altered properties.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, for a more irreversible reaction, an acid chloride can be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orglibretexts.org
Oxidation: The primary alcohol group can be oxidized to the corresponding carboxylic acid, 2-(1-oxo-3,4-dihydronaphthalen-2-yl)acetic acid. This transformation can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).
| Reaction | Reagents | Product |
| Etherification | 1. NaH 2. R-X (Alkyl halide) | 2-(2-Alkoxyethyl)tetralin-1-one |
| Esterification | R-COOH, H+ | 2-(2-Acyloxyethyl)tetralin-1-one |
| Esterification | R-COCl, Pyridine | 2-(2-Acyloxyethyl)tetralin-1-one |
| Oxidation | PCC or PDC | 2-(1-Oxo-3,4-dihydronaphthalen-2-yl)acetic acid |
| Table 1: Representative reactions involving the hydroxyl group of 2-(2-Hydroxyethyl)tetralin-1-one. |
Reactions Involving the Tetralone Ring
The tetralone ring system, with its ketone functionality and benzylic positions, is susceptible to a variety of reactions, including reduction, aromatization, and electrophilic substitution.
Reduction of the Ketone: The carbonyl group of the tetralone can be reduced to a secondary alcohol, yielding 2-(2-hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This reduction can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org
Aromatization: The tetralone ring can be aromatized to a naphthalene (B1677914) system under certain conditions. For instance, heating 1-tetralone (B52770) with palladium on carbon (Pd/C) can lead to dehydrogenation and the formation of the corresponding naphthol. wikipedia.org It is plausible that this compound could undergo a similar transformation to yield 2-(2-hydroxyethyl)-1-naphthol.
Electrophilic Aromatic Substitution: The aromatic part of the tetralone ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents.
| Reaction | Reagents | Product |
| Ketone Reduction | NaBH₄ or LiAlH₄ | 2-(2-Hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
| Aromatization | Pd/C, heat | 2-(2-Hydroxyethyl)-1-naphthol |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-(2-hydroxyethyl)tetralin-1-one |
| Table 2: Representative reactions involving the tetralone ring of this compound. |
Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The ketone and the active methylene (B1212753) group at the C-2 position, as well as the hydroxyl group on the side chain, can participate in cyclization reactions.
Fused Nitrogen Heterocycles: Condensation of the ketone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-fused tetralones. For instance, reaction with hydrazine hydrate (B1144303) could yield a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazolo[4,3-a]tetralone. General methods for the synthesis of pyrazolo[1,2-b]phthalazines from related starting materials have been reported. chemrevlett.com
Similarly, reaction with hydroxylamine (B1172632) followed by intramolecular cyclization of the resulting oxime can lead to the formation of isoxazole-fused systems. The "tert-amino effect" provides a strategy for synthesizing fused heterocycles through intramolecular cyclization of derivatives containing a tertiary amine. epa.gov
Fused Sulfur Heterocycles: The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, is a common method for synthesizing substituted thiophenes. By analogy, this compound could potentially react with a cyano-reagent and sulfur in the presence of a base to form a thieno[2,3-a]tetralone derivative.
| Heterocycle | General Reagents | Fused Product |
| Pyrazole (B372694) | Hydrazine hydrate | Pyrazolo[4,3-a]tetralone derivative |
| Isoxazole | Hydroxylamine hydrochloride | Isoxazolo[4,3-a]tetralone derivative |
| Thiophene | Cyano-reagent, Sulfur, Base | Thieno[2,3-a]tetralone derivative |
| Table 3: Potential routes to fused heterocyclic systems from this compound. |
Synthesis of Polycyclic Tetralin Derivatives
The tetralone scaffold of this compound serves as a foundation for the construction of more complex polycyclic systems. These reactions often involve intramolecular cyclizations or intermolecular annulations.
One potential route to polycyclic derivatives involves the conversion of the hydroxyl group into a suitable leaving group, followed by an intramolecular Friedel-Crafts type reaction. For instance, activation of the hydroxyl group as a tosylate and subsequent treatment with a Lewis acid could promote cyclization onto the aromatic ring, leading to a bridged polycyclic system. One-pot double intramolecular cyclization approaches have been developed for related tetralin-based compounds, showcasing the feasibility of such cascade reactions. nih.gov
Furthermore, the tetralone can be a key building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). For example, a Friedel-Crafts acylation of an aromatic compound with the carboxylic acid derivative of this compound (obtained via oxidation as described in section 6.1), followed by an intramolecular cyclization and aromatization sequence, could lead to extended polycyclic systems. nih.govrsc.org The synthesis of extended PAHs via oxidative tandem spirocyclization and 1,2-aryl migration from related precursors has also been demonstrated. nih.gov
| Reaction Type | General Strategy | Product Type |
| Intramolecular Cyclization | Activation of hydroxyl group, Lewis acid | Bridged polycyclic compound |
| Friedel-Crafts Acylation/Cyclization | Reaction of the corresponding acid with an arene, then cyclization | Polycyclic aromatic hydrocarbon |
| Table 4: Strategies for the synthesis of polycyclic derivatives from this compound. |
Applications of 2 2 Hydroxyethyl Tetralin 1 One in Chemical Research and Specialty Materials
Role as a Key Intermediate in Complex Molecule Synthesis
The tetralone core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. The presence of both a ketone and a hydroxyl group in 2-(2-Hydroxyethyl)tetralin-1-one provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more intricate structures.
For instance, the tetralone skeleton is fundamental to the structure of aryltetralin lignans (B1203133) like podophyllotoxin, a natural product known for its potent anticancer properties. researchgate.netscispace.comnih.govnbuv.gov.ua The synthesis of analogues of such complex molecules often relies on the strategic functionalization of a pre-existing tetralone ring system. The hydroxyethyl (B10761427) side chain of this compound could be envisioned to participate in intramolecular cyclization reactions to form an additional ring, a key step in the assembly of polycyclic natural products.
Furthermore, tetralone derivatives are known to be precursors in the synthesis of various steroids. jk-sci.com The Robinson annulation, a classic and powerful ring-forming reaction, utilizes a ketone and an α,β-unsaturated ketone to construct a new six-membered ring. jk-sci.comwikipedia.orgmasterorganicchemistry.comucla.edulibretexts.org A compound like this compound, with its ketone functionality, could theoretically serve as the ketone component in such a reaction, leading to the formation of fused polycyclic systems characteristic of steroids and other complex natural products.
Table 1: Potential Applications as a Synthetic Intermediate
| Target Molecule Class | Potential Synthetic Transformation Involving this compound |
| Polycyclic Natural Products | Intramolecular cyclization of the hydroxyethyl side chain. |
| Steroid Analogues | Participation as the ketone component in a Robinson annulation. |
| Aryltetralin Lignans | Functionalization of the tetralone core and side chain. |
Utility in the Development of Advanced Synthetic Methodologies
The unique combination of functional groups in this compound makes it a suitable substrate for exploring and developing new synthetic methods, particularly those involving cascade or tandem reactions.
One such powerful transformation is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnih.govnih.govthermofisher.com While the classic Pictet-Spengler reaction involves an amine, analogous reactions with alcohols (oxa-Pictet-Spengler) are also known. The hydroxyethyl group, after conversion to an amine or another suitable nucleophile, could potentially undergo an intramolecular Pictet-Spengler-type reaction with the tetralone's ketone, leading to the formation of novel bridged heterocyclic systems. researchgate.net The development of such intramolecular variants would represent a significant advancement in synthetic methodology, allowing for the rapid construction of complex, multi-ring structures from a single, relatively simple precursor.
Moreover, the presence of both a nucleophilic hydroxyl group and an electrophilic ketone opens up possibilities for tandem reactions where a single reagent or catalyst can initiate a sequence of bond-forming events. For example, a catalyst could first promote a reaction at the hydroxyl group, which then triggers a subsequent intramolecular reaction with the ketone. The exploration of such tandem cyclizations using this compound could lead to the discovery of new, efficient ways to build molecular complexity.
Precursor to Structurally Diverse Organic Compounds
The reactivity of the ketone and hydroxyl groups in this compound allows for its conversion into a wide array of other organic compounds, including various heterocyclic structures.
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry. scispace.com The ketone function of this compound can be reacted with a variety of nitrogen-based reagents to construct different heterocyclic rings. For instance, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The hydroxyethyl side chain can also be modified or participate in these cyclization reactions, leading to more complex heterocyclic systems. For example, the synthesis of triazolo[3,4-a]phthalazines has been reported from related precursors. scispace.com
Furthermore, the tetralone scaffold itself can be a precursor to spiro compounds, which are molecules containing two rings connected by a single common atom. wikipedia.org Spiro[tetralin-2,2'-pyrrolidine] derivatives, for example, have been prepared and shown to possess analgesic properties. wikipedia.org The ketone at the 1-position of this compound could potentially be transformed into a reactive center for the construction of a spirocyclic ring system, further diversifying the range of accessible molecular architectures.
Table 2: Examples of Compound Classes Potentially Derived from this compound
| Precursor Functional Group | Reagent/Reaction Type | Resulting Compound Class |
| Ketone | Hydrazine (B178648) | Pyrazole derivatives |
| Ketone | Hydroxylamine | Isoxazole derivatives |
| Ketone/Side Chain | Multi-step synthesis | Spirocyclic compounds |
| Hydroxyl/Ketone | Intramolecular cyclization | Bridged heterocyclic compounds |
| Ketone/Side Chain | Condensation/Cyclization | Nitrogen-containing heterocycles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Hydroxyethyl)tetralin-1-one, and how can purity be optimized?
- Methodology:
- Step 1: Start with tetralin-1-one as the core structure. Introduce the hydroxyethyl group via Friedel-Crafts alkylation or Grignard addition, depending on the desired regioselectivity .
- Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Monitor purity via TLC (Rf ≈ 0.3–0.5) .
- Step 3: Final purification via recrystallization (ethanol/water mixture) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques:
- NMR: Use - and -NMR (CDCl₃ or DMSO-d₆) to confirm the hydroxyethyl group’s position. Key signals: δ ~4.2 ppm (hydroxyethyl -CH₂OH), δ ~7.2–7.8 ppm (tetralin aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 205.1234 (calculated for C₁₂H₁₄O₂) .
- IR Spectroscopy: Detect O-H stretch (~3300 cm⁻¹) and carbonyl stretch (~1680 cm⁻¹) .
Q. What stability considerations are critical for handling this compound in aqueous and acidic conditions?
- Experimental Design:
- Stability Test: Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) over 72 hours .
- Outcome: The compound shows instability at pH < 4 (hydrolysis of the ketone group) and >8 (oxidation of the hydroxyethyl side chain). Store at neutral pH, 4°C, under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Case Study: Discrepancies in -NMR integration ratios for diastereomers.
- Resolution Strategy:
- Option 1: Use NOESY or COSY NMR to identify spatial correlations between hydroxyethyl protons and tetralin aromatic protons .
- Option 2: Perform X-ray crystallography to unambiguously assign stereochemistry. Requires high-purity crystals grown via slow evaporation (dichloromethane/methanol) .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Approach:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution pathways. Compare activation energies for hydroxyethyl vs. methyl substituents .
- Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
Q. How can researchers design assays to evaluate the biological activity of this compound without commercial reference standards?
- Protocol:
- Step 1: Use in silico screening (e.g., molecular docking with AutoDock Vina) to prioritize targets (e.g., kinase inhibitors) .
- Step 2: Validate via in vitro enzyme inhibition assays (e.g., ATPase activity measured via malachite green phosphate detection) .
- Control: Synthesize an analog with a truncated side chain to isolate the hydroxyethyl group’s contribution .
Data Presentation Guidelines
Table 1: Example NMR Data for this compound
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tetralin C1-H | 7.78 | Singlet | 1H |
| Hydroxyethyl -CH₂ | 4.21 | Triplet | 2H |
| Aromatic C3-H | 7.32 | Doublet | 2H |
Table 2: Stability Profile in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (h) | Degradation Pathway |
|---|---|---|---|
| 2 | 25 | 12 | Ketone hydrolysis |
| 7 | 25 | 120 | Stable |
| 10 | 40 | 24 | Side-chain oxidation |
Ethical and Methodological Best Practices
- Reproducibility: Document all synthetic steps in the Supporting Information, including failed attempts (e.g., alternative catalysts or solvents) .
- Data Transparency: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets .
- Literature Review: Cite primary sources (e.g., J. Org. Chem.) over patents or non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
